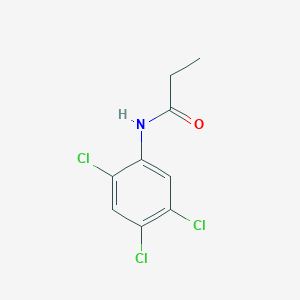
N,N-diethyl-2,3-diphenylacrylamide
Vue d'ensemble
Description
N,N-diethyl-2,3-diphenylacrylamide (DEDPAA) is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DEDPAA is a member of the acrylamide family, which is widely used in various fields, including medicine, agriculture, and industry. However, DEDPAA has distinct advantages over other acrylamides due to its superior stability and reactivity.
Applications De Recherche Scientifique
Hydroformylation Reactions
- N,N-diethyl methacrylamide undergoes hydroformylation and subsequent reactions under specific conditions, leading to the formation of various compounds including α-methyl-γ-butyrolactone and N,N-diethyl 1-methyl-3-(diethylamino)butyramide. These processes are influenced by the reaction conditions and the catalysts used, such as Rh4(CO)12 (Kollár, Consiglio, & Pino, 1990).
Polymerization Processes
- N,N-Diphenylacrylamide can be polymerized in a living fashion with specific catalysts, resulting in polymers with controlled molecular weights and properties. The polymerization is initiated through specific chemical interactions and proceeds via aluminum-oxygen bond interchange (Yeonjoon Kim, Jeon, & Kim, 2005).
- Anionic polymerization of N,N-Dialkylacrylamides, including N,N-diethylacrylamide, can be modified by additives like diethylzinc to produce polymers with narrow molecular weight distributions and different stereospecificities (Nakahama, Kobayashi, Ishizone, & Hirao, 1997).
Synthesis of Natural Products
- The synthesis of naturally occurring compounds, such as aziridine-2,3-dicarboxylic acid, can involve compounds similar to N,N-diethyl-2,3-diphenylacrylamide in key reaction steps. These processes often involve complex chemical reactions and are significant in the synthesis of bioactive molecules (Legters, Thijs, & Zwanenburg, 1991).
Chemical Reactions and Mechanisms
- Various chemical reactions involving derivatives of this compound, such as the formation of ketenimines and specific esters, are studied for their mechanisms and applications in organic synthesis. These studies provide insights into complex chemical processes and their potential applications (Mitsunobu & Yamada, 1967).
Propriétés
IUPAC Name |
(E)-N,N-diethyl-2,3-diphenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-3-20(4-2)19(21)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,3-4H2,1-2H3/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRBGPWDWAAXCD-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)


![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)



![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)



![methyl N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B5692863.png)

